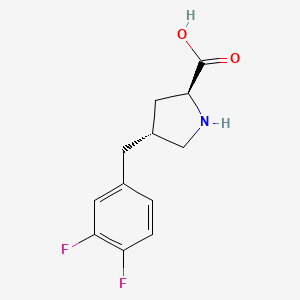

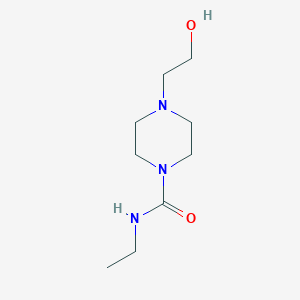

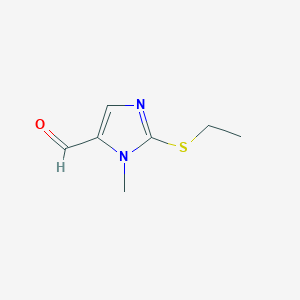

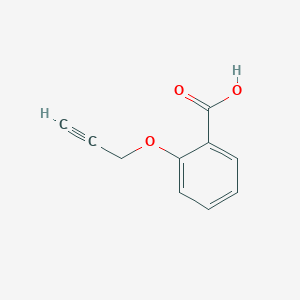

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Piperazine derivatives are known to exhibit a wide range of biological activities and have been explored for their use as catalysts, receptor ligands, and in the treatment of various disorders, including central nervous system disorders and allergies .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to ensure high purity and yield. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, was achieved through a scalable and facile process. This process involved acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole, resulting in a 53% overall yield with high purity . Another example is the asymmetric synthesis of cis-2,6-disubstituted piperazines, which utilized a Pd-catalyzed carboamination reaction of N1-aryl-N2-allyl-1,2-diamine with an aryl bromide, yielding products with high diastereomeric ratios and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Structural modifications can significantly impact their binding affinity and selectivity to various receptors. For example, modifications on the amide bond and alkyl chain of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide affected its dopamine D(4) receptor affinity. Semirigid analogues of this compound displayed similar D(4) receptor affinity values to their opened counterparts .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The hydrosilylation of N-aryl imines using l-piperazine-2-carboxylic acid derived N-formamides as catalysts is an example of such reactions. These catalysts demonstrated high enantioselectivity and yields for a broad range of substrates, including aromatic and aliphatic ketimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties are important for their biological activity and pharmacokinetic profile. For instance, the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives was evaluated, and one analogue showed significant activity in the passive foot anaphylaxis assay, indicating its potential as an antiallergic agent .

科学的研究の応用

Drug Development and Therapeutic Applications

Arylpiperazine derivatives are significant in the development of drugs for treating depression, psychosis, and anxiety. The metabolism of these compounds involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their varied effects on serotonin receptors and other neurotransmitter systems (S. Caccia, 2007). Moreover, piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. The flexibility of the piperazine ring as a building block for drug discovery highlights its potential for designing novel therapeutics (A. Rathi et al., 2016).

Environmental Applications and Water Treatment

Piperazine-based nanofiltration (NF) membranes, particularly those with crumpled polyamide layers, have emerged as promising technologies for environmental applications like water softening, purification, and wastewater treatment. These membranes offer significant improvements in separation performance, water permeance, and antifouling properties (Senlin Shao et al., 2022).

Molecular Interactions and DNA Binding

The minor groove binder Hoechst 33258 and its analogues, which include N-methyl piperazine groups, demonstrate strong affinity for AT-rich sequences in double-stranded B-DNA. This binding capability is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, showcasing the role of piperazine derivatives in understanding and influencing DNA interactions (U. Issar & R. Kakkar, 2013).

特性

IUPAC Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZIHDWNDTOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376201 |

Source

|

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

CAS RN |

816456-44-7 |

Source

|

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)